molecular formula C17H13BrN2O B2857569 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one CAS No. 942007-34-3

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2857569
CAS No.: 942007-34-3
M. Wt: 341.208
InChI Key: LPSUPUWZFCFYMB-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromobenzyl group and a phenyl group attached to a pyridazinone core

Scientific Research Applications

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Safety and Hazards

As with any chemical compound, handling “2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one” would require appropriate safety measures. Brominated compounds can be hazardous and require careful handling .

Future Directions

The study and application of “2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one” would depend on its biological activity, reactivity, and other properties. It could potentially be studied for medicinal chemistry applications, given the known bioactivity of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the bromination of benzyl compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The brominated intermediate is then reacted with a phenylpyridazinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination, which enhance efficiency and safety. The use of acetonitrile as a solvent and household compact fluorescent lamps (CFL) for radical activation are some of the innovative approaches used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromobenzoyl chloride
  • 4-bromobenzyl bromide
  • 6-(4-bromobenzyl)oxy-2-methylbenzo[d]thiazole

Uniqueness

2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c18-15-8-6-13(7-9-15)12-20-17(21)11-10-16(19-20)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSUPUWZFCFYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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